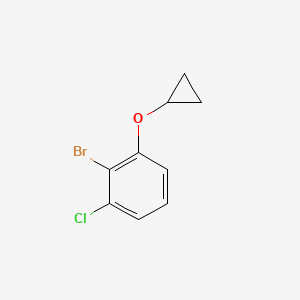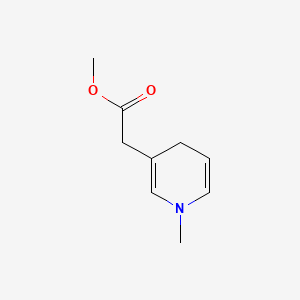
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester is a chemical compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.2050 g/mol . This compound is also known by other names such as 1,4-Dihydro-1-methyl-3-pyridineacetic acid methyl ester . It is a derivative of pyridine and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of 3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester involves several steps. One common method includes the esterification of 3-Pyridineacetic acid with methanol in the presence of an acid catalyst . The reaction conditions typically involve refluxing the reactants for several hours to achieve a high yield of the ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester can be compared with other similar compounds such as:
Nicotinic acid methyl ester: Similar in structure but with different functional groups.
Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for particular applications.
Propriétés
Numéro CAS |
39998-23-7 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
methyl 2-(1-methyl-4H-pyridin-3-yl)acetate |
InChI |
InChI=1S/C9H13NO2/c1-10-5-3-4-8(7-10)6-9(11)12-2/h3,5,7H,4,6H2,1-2H3 |
Clé InChI |
YMGFECXAXAXEOP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CCC(=C1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


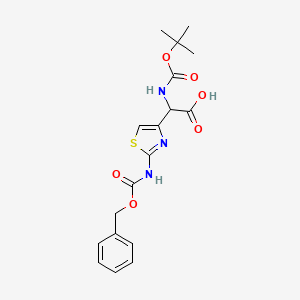
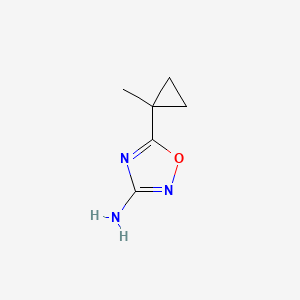
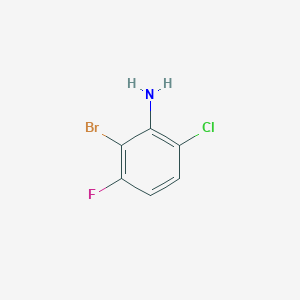


![1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate](/img/structure/B13970898.png)

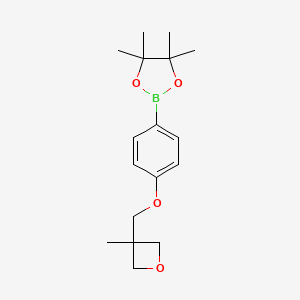
![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)


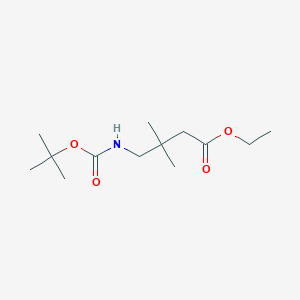
![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
